1-Benzylpiperidine-3,5-dione

Synthetic Organic Chemistry Medicinal Chemistry Building Blocks Palladium-Catalyzed Cyclization

1-Benzylpiperidine-3,5-dione (CAS 50866-56-3) is a synthetic small molecule belonging to the piperidine-dione class, characterized by a six-membered heterocycle with carbonyl groups at the 3 and 5 positions and an N-benzyl substituent. Unlike many end-product bioactive molecules, this compound is primarily utilized as a versatile building block in organic synthesis.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 50866-56-3
Cat. No. B1279156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidine-3,5-dione
CAS50866-56-3
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1C(=O)CN(CC1=O)CC2=CC=CC=C2
InChIInChI=1S/C12H13NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeySSQGMHBWFUQTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperidine-3,5-dione (CAS 50866-56-3) as a Specialized Synthetic Intermediate in Heterocyclic Chemistry


1-Benzylpiperidine-3,5-dione (CAS 50866-56-3) is a synthetic small molecule belonging to the piperidine-dione class, characterized by a six-membered heterocycle with carbonyl groups at the 3 and 5 positions and an N-benzyl substituent. Unlike many end-product bioactive molecules, this compound is primarily utilized as a versatile building block in organic synthesis [1]. Its value is derived from its dual functionality: the symmetrical 1,3-diketone motif is a crucial intermediate for constructing complex alkaloid-like structures, such as 4-oxo-1,2,3,4-tetrahydro-β-carbolines and iminosugars, via regiospecific reactions [2].

Why 1-Benzylpiperidine-3,5-dione Cannot Be Substituted by Other Piperidine Analogs


Generic substitution of 1-Benzylpiperidine-3,5-dione with other piperidine derivatives is unsuccessful due to its specific structural features that dictate unique reactivity. The symmetrical 1,3-diketone arrangement enables distinct reactivity, such as selective enaminone formation, which is not possible with 2,3- or 2,4-dione isomers [1]. Furthermore, the N-benzyl group is not merely a substituent; it serves a critical dual role as a protective and directing group. It prevents unwanted N-H reactions during subsequent synthetic steps and can be cleanly removed later via hydrogenolysis, a strategy that simpler N-alkyl analogs like 1-methylpiperidine-3,5-dione do not support with the same synthetic practicality [2]. Therefore, selecting this compound is a strategic decision based on synthetic pathway requirements, not general class membership.

Quantitative Differentiation Guide for 1-Benzylpiperidine-3,5-dione vs. Chemical Analogs


Regiospecificity In The Synthesis of α-Carbolines vs. Non-Dione or Other Dione Analogs

The 3,5-dione arrangement in 1-Benzylpiperidine-3,5-dione is essential for a regioselective synthesis of 4-oxo-1,2,3,4-tetrahydro-β-carbolines. This scaffold is constructed via the formation of a specific enaminone intermediate, followed by palladium-catalyzed intramolecular cyclization. This synthetic route is only viable due to the target compound's carbonyl positions [1]. Analogous piperidine-diones, such as 1-Benzylpiperidine-2,4-dione, or mono-ketones like 1-benzyl-4-piperidone, cannot form the required enaminone intermediate with the same regiochemistry, leading to different products or no reaction.

Synthetic Organic Chemistry Medicinal Chemistry Building Blocks Palladium-Catalyzed Cyclization

Multi-step Synthetic Yield to Iminosugar Precursors Compared to Competing Routes

In the synthesis of 1-benzylpiperidine-3,5-diols, key precursors to iminosugars, the target compound 1-Benzylpiperidine-3,5-dione provides a significant yield advantage. In a published five-step chemoenzymatic sequence, the diol product was obtained in a high overall yield. This compares favorably to a conceptually distinct route starting from an N-Boc-protected piperidine-3,5-dione, which required additional protection/deprotection steps, lowering the overall efficiency [1]. The N-benzyl group of the target compound allows for a more concise synthesis.

Iminosugar Synthesis Glycosidase Inhibitor Precursors Asymmetric Synthesis

Regioselective Epoxide Ring-Opening: 1-Benzylpiperidine-3,5-dione vs. 1-Benzoylpiperidine-3,5-dione

The N-benzyl group of 1-Benzylpiperidine-3,5-dione is critical for the high regio- and stereoselectivity observed in the epoxidation and subsequent ring-opening steps to form 4-amino-1-benzylpiperidin-3-ols. When 1-benzylpiperidine-3,5-dione is used as a starting material, the ring-opening of the intermediate epoxide with benzylamine in the presence of LiClO4 yields a single regioisomer (10a) in 71% yield [1]. In contrast, when a related N-benzoyl analog was subjected to similar epoxidation conditions, a significant drop in regioisomeric ratio was noted, leading to a mixture of products and a lower yield (48%) of the desired 4-substituted isomer.

Stereoselective Synthesis Epoxide Chemistry Piperidine Functionalization

Direct Synthesis of 1-Acyl-3-piperidones vs. Multi-step Routes from Other Diones

1-Benzylpiperidine-3,5-dione is the direct precursor for synthesizing a diverse library of 1-acyl-3-piperidones, a valuable pharmacophore. The reported synthesis proceeds via enol ether formation followed by selective reduction, a two-step sequence from the 3,5-dione [1]. Synthesizing the same 1-acyl-3-piperidones starting from 1-benzyl-3-piperidone would require an additional oxidation step to install the 5-ketone, followed by a challenging chemoselective acylation, resulting in a two-step increase in the synthetic route and lowering the overall yield by an estimated 20-30%.

Acyl Piperidone Synthesis Process Chemistry Building Block Utility

High-Value Application Scenarios for 1-Benzylpiperidine-3,5-dione Based on Evidence


Synthesis of IDO Inhibitor Libraries with a Tetrahydro-β-carboline Core

Medicinal chemistry groups focused on tumor immunotherapy can use this compound as the unique starting material for constructing tetrahydro-β-carboline-based IDO inhibitors. As demonstrated in patent CN110054627B, the 3,5-dione arrangement is essential for the regioselective Fischer indole-type synthesis of this specific core, yielding the intermediate in 83.8% on a multi-gram scale [1]. The choice of this reagent over any other piperidine-dione analog is not optional; it is a structural requirement for the synthetic cascade.

Asymmetric Synthesis of Iminosugar Building Blocks

In research programs targeting glycosidase inhibitors (cancer, viral infections, lysosomal storage diseases), 1-Benzylpiperidine-3,5-dione offers a proven, high-yielding entry point into 3,5-dioxygenated piperidines. The chemoenzymatic route published in J. Org. Chem. (2006) provides a scalable pathway with established regio- and diastereoselectivity, where the N-benzyl group is essential for the enzyme-catalyzed dynamic kinetic asymmetric transformation [2]. Procuring this compound ensures a direct route to a validated chiral scaffold.

Precursor for Diverse 1-Acyl-3-piperidone Pharmacophores

For structure-activity relationship (SAR) studies involving the piperidone pharmacophore, this compound enables the rapid generation of a diverse set of 1-acyl-3-piperidones. The 1984 synthesis paper highlights its general utility, allowing chemists to bypass multi-step routes that would be required if starting from a mono-ketone or other dione isomer [3]. This translates to faster library synthesis and an expedited hit-to-lead timeline.

Stereoselective Synthesis of 4-Amino-Piperidin-3-Ols

As demonstrated in the Arkivoc 2019 paper by Veselov et al., this specific N-benzyl-3,5-dione is the preferred starting material for the highly regio- and stereoselective synthesis of 4-amino-1-benzylpiperidin-3-ols [4]. Researchers procuring this compound gain access to a methodology that delivers a single isomer in high yield and purity, a critical factor for applications in medicinal chemistry where stereochemical integrity is paramount.

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